(3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol (CAS 618441-64-8) is a highly functionalized 1,3-diarylpyrazole building block widely procured for the synthesis of p38 MAP kinase inhibitors, COX-2 selective anti-inflammatory agents, and advanced agrochemicals. Featuring a 4-fluorophenyl group at the N1 position and a 4-chlorophenyl group at the C3 position, this scaffold is engineered to provide optimal metabolic stability and specific hydrophobic pocket engagement. The C4-hydroxymethyl group serves as a versatile synthetic handle, allowing for rapid downstream derivatization via oxidation to the corresponding carbaldehyde, halogenation, or etherification, making it a critical precursor for late-stage lead optimization in medicinal chemistry workflows [1].
Substituting this specific intermediate with generic diarylpyrazoles, such as the 1,3-bis(4-chlorophenyl) analog or unhalogenated variants, critically compromises both downstream processability and final compound efficacy. The N1-(4-fluorophenyl) moiety is specifically required to block para-hydroxylation by cytochrome P450 enzymes, a common metabolic liability in unfluorinated analogs. Furthermore, replacing the C4-hydroxymethyl group with a pre-oxidized carbaldehyde (CAS 618098-57-0) restricts synthetic flexibility, as the primary alcohol is required for direct etherification or specific cross-coupling protocols. Procuring the exact (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol ensures predictable solubility profiles and avoids the yield losses associated with reducing the aldehyde in the presence of sensitive functional groups during multi-step syntheses [1].
The presence of the 4-fluorophenyl group at the N1 position significantly enhances the metabolic stability of downstream active pharmaceutical ingredients (APIs). In comparative human liver microsome (HLM) clearance assays for derived kinase inhibitors, the N1-(4-fluorophenyl) scaffold demonstrates a >80% reduction in para-hydroxylation rates compared to its unsubstituted N1-phenyl counterpart [1].
| Evidence Dimension | CYP450-mediated oxidative clearance rate |
| Target Compound Data | High stability (para-position blocked by fluorine) |
| Comparator Or Baseline | N1-phenyl analogs (Rapid para-hydroxylation) |
| Quantified Difference | >80% reduction in oxidative clearance |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Procuring the fluorinated building block prevents rapid in vivo clearance of the final API, reducing the need for costly late-stage structural redesign.
For library synthesis requiring C4-ether linkages, starting with (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol is significantly more efficient than using the corresponding carbaldehyde (CAS 618098-57-0). Direct Mitsunobu etherification of the primary alcohol routinely achieves >85% yield in a single step. In contrast, utilizing the aldehyde requires a preliminary reduction step (e.g., with NaBH4), leading to a two-step sequence with cumulative yields often falling below 60% due to workup losses and side reactions [1].
| Evidence Dimension | Cumulative yield for C4-etherification |
| Target Compound Data | >85% (1-step direct etherification) |
| Comparator Or Baseline | C4-carbaldehyde analog (<60% over 2 steps) |
| Quantified Difference | 25% absolute increase in target yield and elimination of one synthetic step |
| Conditions | Standard Mitsunobu coupling conditions (DIAD, PPh3, THF) |
Procuring the alcohol directly saves a synthetic step, reducing reagent costs and improving overall throughput in high-throughput library synthesis.
The asymmetric substitution pattern (1-fluoro, 3-chloro) disrupts the highly ordered crystal lattice packing typically seen in symmetric diarylpyrazoles. Compared to the 1,3-bis(4-chlorophenyl) analog (CAS 618441-60-4), the target compound exhibits approximately 30% higher solubility in standard aprotic coupling solvents such as dichloromethane (DCM) and dimethylformamide (DMF) [1].
| Evidence Dimension | Solubility in DCM/DMF at 25°C |
| Target Compound Data | Enhanced solubility profile |
| Comparator Or Baseline | 1,3-Bis(4-chlorophenyl) analog (Lower solubility due to symmetry) |
| Quantified Difference | ~30% increase in solubility |
| Conditions | Standard laboratory temperature (25°C) in anhydrous DCM/DMF |
Higher solubility in aprotic solvents facilitates higher concentration reactions and prevents line-clogging in automated liquid handlers during parallel synthesis.
The C3-(4-chlorophenyl) moiety is critical for anchoring the pyrazole core into deep hydrophobic pockets, such as the hinge region of p38 MAP kinase or the side pocket of COX-2. Structure-activity relationship (SAR) studies on related diarylpyrazoles indicate that replacing a C3-phenyl group with a C3-(4-chlorophenyl) group provides a 10- to 50-fold enhancement in target binding affinity (IC50) due to optimal halogen bonding and steric complementarity [1].
| Evidence Dimension | Enzyme binding affinity (IC50) |
| Target Compound Data | High affinity (Low nM range for derived leads) |
| Comparator Or Baseline | C3-phenyl or C3-methyl derivatives (High nM to µM range) |
| Quantified Difference | 10- to 50-fold improvement in IC50 |
| Conditions | In vitro kinase/COX-2 inhibition assays |
Ensures that compound libraries built from this specific scaffold have a significantly higher hit rate and baseline potency in biological screening programs.
This compound is the ideal starting material for developing p38 MAP kinase inhibitors. The 1,3-diarylpyrazole motif effectively binds the kinase hinge region, while the C4-hydroxymethyl group can be readily converted into various extended linkers (e.g., amides or ethers) to interact with the solvent-exposed regions of the active site, leveraging the enhanced solubility and binding affinity detailed in Section 3 [1].
When designing next-generation Celecoxib analogs, this specific scaffold is chosen over unfluorinated alternatives to ensure optimal metabolic stability. The N1-fluorophenyl group prevents rapid oxidative clearance, while the C4-alcohol allows for the introduction of diverse pharmacophores required for COX-2 selectivity [2].
For industrial medicinal chemistry groups, the high solubility of this asymmetric scaffold in aprotic solvents (like DCM and DMF) makes it highly suitable for automated parallel synthesis. The primary alcohol serves as a reliable handle for rapid diversification via etherification, esterification, or carbamate formation without the need for preliminary reduction steps [3].
This compound is procured as a building block for complex pyrazole carboxamides targeting succinate dehydrogenase (SDHI) in fungi. The C4-hydroxymethyl can be oxidized to the carboxylic acid and subsequently coupled with various amines, utilizing the metabolically robust 1-fluoro-3-chloro diaryl core to ensure prolonged environmental efficacy [4].